molecular formula C9H7ClN2O2S B6616481 3-phenyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1247371-67-0

3-phenyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B6616481
CAS No.: 1247371-67-0
M. Wt: 242.68 g/mol
InChI Key: ZGFHSLCRQKVQMO-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrazole-4-sulfonyl chloride (CAS 1277168-02-1) is a chemical building block with a molecular weight of 242.68 g/mol and the molecular formula C 9 H 7 ClN 2 O 2 S . This compound is characterized by a pyrazole heterocycle core substituted with a phenyl ring at the 3-position and a highly reactive sulfonyl chloride group at the 4-position. The sulfonyl chloride functional group is a versatile and key electrophile in organic synthesis, enabling this compound to serve as a crucial intermediate for the construction of more complex molecules . Its primary research value lies in its application as a precursor for sulfonamide synthesis. The compound readily reacts with primary and secondary amines to form sulfonamide derivatives, a functional group prevalent in medicinal chemistry and agrochemicals . Researchers utilize this reactivity to create libraries of compounds for screening in drug discovery programs, particularly in the development of agents with anti-inflammatory and anti-infective properties, drawing inspiration from the documented biological activities of other pyrazole-3-carboxylic acid derivatives . Furthermore, pyrazole sulfonamide derivatives have been investigated for their potential use in protecting plants from abiotic stress, such as drought or salinity, highlighting their value in agricultural chemical research . The structural motif of a phenyl-substituted pyrazole is a common feature in many biologically active molecules, making this sulfonyl chloride a valuable starting point for the exploration of structure-activity relationships (SAR) . Handling and Safety: This product is intended for research and development use only in a laboratory setting. It is not for diagnostic, therapeutic, or veterinary use. As a sulfonyl chloride, it is moisture-sensitive and should be handled with appropriate personal protective equipment (PPE) and stored under recommended conditions . Researchers should consult the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-phenyl-1H-pyrazole-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-15(13,14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFHSLCRQKVQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions

  • Reagents : 3-Phenyl-1H-pyrazole (1 equiv), chlorosulfonic acid (1.2–1.5 equiv).

  • Solvent : Chloroform or dichloromethane.

  • Temperature : 0–5°C during reagent addition, followed by gradual heating to 60°C.

  • Time : 8–12 hours under reflux.

The reaction is typically conducted under a nitrogen atmosphere to prevent moisture ingress, which could hydrolyze the sulfonyl chloride product. The exothermic nature necessitates slow addition of chlorosulfonic acid to avoid thermal runaway.

Workup and Purification

After completion (monitored by TLC), the mixture is cooled to 0–10°C and quenched with ice-cold water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under vacuum. Crude product is purified via recrystallization (ethyl acetate/hexane) or column chromatography (silica gel, 60–120 mesh).

ParameterValue/Detail
Yield65–78%
Purity (HPLC)>95%
Key ImpuritiesHydrolyzed sulfonic acid derivatives

Two-Step Sulfonation-Chlorination Protocol

An alternative approach involves sequential sulfonation and chlorination. This method is preferred for substrates sensitive to excess chlorosulfonic acid.

Step 1: Sulfonation with Chlorosulfonic Acid

3-Phenyl-1H-pyrazole is treated with ClSO₃H at 0°C to form the sulfonic acid intermediate. The reaction is stirred for 4–6 hours at 25–30°C.

Step 2: Chlorination with Thionyl Chloride

Thionyl chloride (SOCl₂, 1.1 equiv) is added to the sulfonic acid intermediate at 60°C, converting the -SO₃H group to -SO₂Cl. The mixture is refluxed for 2 hours, followed by standard workup.

Advantages Over Direct Sulfonation

  • Reduced Side Reactions : Minimizes over-sulfonation.

  • Higher Yields : 75–85% due to better control of chlorination.

Industrial-Scale Synthesis

For large-scale production, the direct sulfonation method is adapted with the following modifications:

  • Reactor Design : Jacketed reactors with mechanical stirring and reflux condensers.

  • Temperature Control : Automated cooling systems to maintain 0–5°C during ClSO₃H addition.

  • Solvent Recovery : Distillation units to reclaim chloroform/dichloromethane.

Industrial batches (10–50 kg scale) achieve yields of 70–75% with purity >98%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Direct Sulfonation65–7895–97HighModerate
Two-Step Protocol75–8597–99ModerateHigh
Industrial Process70–75>98Very HighHigh

The two-step method balances yield and purity but requires additional handling of SOCl₂, posing safety challenges. Industrial processes prioritize throughput and solvent recycling.

Mechanistic Insights

The sulfonation-chlorination mechanism involves:

  • Electrophilic Attack : ClSO₃H generates a sulfonic acid intermediate at the electron-rich 4-position of the pyrazole ring.

  • Chlorination : SOCl₂ replaces the -OH group of the sulfonic acid with -Cl, facilitated by the leaving group ability of water (in situ generated HCl).

Recent Advances

Recent studies explore microwave-assisted sulfonation, reducing reaction times to 1–2 hours with comparable yields . However, this method remains experimental and lacks industrial validation.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its antiproliferative properties, making it a candidate for developing new therapeutic agents. Research indicates that derivatives of pyrazole-4-sulfonamide exhibit significant biological activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of several pyrazole-4-sulfonamide derivatives, including those derived from 3-phenyl-1H-pyrazole-4-sulfonyl chloride. The compounds were tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results demonstrated that certain derivatives exhibited promising half-maximal inhibitory concentrations (IC50), indicating their potential as anticancer agents .

Compound IC50 (µM) Cell Line
MR-S1-1325U937
MR-S1-575U937

Synthesis of Sulfonamide Derivatives

This compound serves as a key intermediate in synthesizing sulfonamide derivatives. These derivatives are important in pharmaceutical chemistry due to their antibacterial and antifungal properties.

Synthesis Overview

The synthesis typically involves the reaction of 3-phenyl-1H-pyrazole with chlorosulfonic acid, followed by treatment with various amines to produce sulfonamide compounds. The optimization of reaction conditions is crucial for improving yield and purity.

Reagent Condition Yield (%)
Chlorosulfonic Acid60°C, 10h90
DIPEA in DCM16h78

Material Science Applications

Beyond medicinal uses, this compound is also being investigated for its potential applications in material science, particularly in the development of functional materials and polymers.

Functional Materials Development

Research has shown that incorporating sulfonyl chloride functionalities into polymers can enhance their thermal stability and mechanical properties. This opens avenues for creating advanced materials suitable for various industrial applications.

Analytical Chemistry

In analytical chemistry, this compound can be used as a derivatizing agent for the analysis of amines and other nucleophiles. The sulfonyl chloride group reacts readily with amines to form stable sulfonamides, which can be analyzed using techniques like HPLC or GC-MS.

Mechanism of Action

The mechanism of action of 3-phenyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide-based drugs, where the compound acts as a key intermediate . The molecular targets and pathways involved depend on the specific derivative formed and its intended application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The reactivity and physicochemical properties of pyrazole-sulfonyl chlorides are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Substituent Position and Type

3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

  • Molecular Formula : C₆H₉ClN₂O₂S
  • Molecular Weight : 208.67 g/mol
  • Key Feature : Alkyl groups (ethyl and methyl) at positions 3 and 1 reduce steric hindrance, increasing reactivity in nucleophilic substitutions .

3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride

  • Molecular Formula : C₉H₆ClFN₂O₂S
  • Molecular Weight : 260.67 g/mol
  • Key Feature : Fluorine substitution on the benzene ring improves metabolic stability and bioavailability in pharmaceuticals .
Leaving Group Variations
  • 3-Ethyl-1H-pyrazole-4-sulfonyl fluoride
    • Molecular Formula : C₅H₇FN₂O₂S
    • Molecular Weight : 178.18 g/mol
    • Key Feature : The fluoride leaving group offers slower hydrolysis rates compared to chloride, making it suitable for prolonged reaction conditions .

Data Tables

Table 1: Molecular Properties of Pyrazole-Sulfonyl Chlorides

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
3-Phenyl-1H-pyrazole-4-sulfonyl chloride C₉H₇ClN₂O₂S 242.68 Not provided
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride C₁₀H₆ClF₃N₂O₂S 298.68 1156915-96-6
3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride C₆H₉ClN₂O₂S 208.67 Not provided
3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride C₉H₆ClFN₂O₂S 260.67 1097726-37-8

Research Findings and Key Observations

Synthetic Efficiency : The target compound’s synthesis (24-hour reaction time) is slower compared to alkyl-substituted analogs (e.g., 3-ethyl-1-methyl derivative), which may complete in <12 hours due to reduced steric effects .

Pharmacological Potential: Ethyl ester derivatives of pyrazole-sulfonyl chlorides exhibit analgesic activity (77–89% yield), suggesting the parent sulfonyl chloride could be optimized for drug discovery .

Stability : Fluoride analogs (e.g., 3-ethyl-1H-pyrazole-4-sulfonyl fluoride) exhibit superior shelf-life, making them preferable for storage-sensitive applications .

Biological Activity

3-Phenyl-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a phenyl group at the 3-position and a sulfonyl chloride group at the 4-position. Its molecular formula is C9H8ClN2O2SC_9H_8ClN_2O_2S, with a molecular weight of approximately 242.68 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which is crucial for its biological activity .

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes involved in inflammatory pathways. The sulfonyl chloride moiety is known for its electrophilic nature, facilitating the modification of proteins and other biomolecules. This reactivity can lead to significant biological effects, including anti-inflammatory and analgesic properties .

Anti-inflammatory Activity

Research indicates that compounds related to this compound exhibit substantial anti-inflammatory effects. For instance, studies have shown that various pyrazolone derivatives demonstrate inhibition rates comparable to established anti-inflammatory drugs like phenylbutazone. In one study, several synthesized pyrazolone derivatives exhibited inhibition rates between 58.95% and 87.35% after two hours, significantly outperforming the reference drug .

Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives

Compound% Inhibition (2h)% Inhibition (3h)Reference Drug Inhibition (%)
Compound 2c58.95%N/A57.41%
Compound 6b78.06%70.56%70.56%
Compound 9b86.67%N/AN/A

Analgesic Activity

In addition to anti-inflammatory properties, compounds similar to this compound have demonstrated analgesic effects. Some derivatives showed potent analgesic activity with minimal gastrointestinal side effects, making them attractive candidates for further development .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the position and type of substituents on the pyrazole ring significantly influence biological activity. For example:

  • Substituents at the 1-position : Compounds with benzenesulfonamide moieties showed enhanced anti-inflammatory activity compared to their chlorophenyl analogs.
  • Methylation Effects : N-methylated derivatives generally exhibited better activity than O-methylated ones, indicating that the position of methylation plays a crucial role in modulating activity .

Case Studies and Research Findings

Several case studies have explored the efficacy of pyrazolone derivatives in preclinical models:

  • In Vivo Studies : A study demonstrated that specific pyrazolone derivatives significantly reduced edema in animal models, showcasing their potential as effective anti-inflammatory agents.
  • Comparative Analysis : A comparative analysis of various pyrazolone derivatives indicated that those with specific substitutions at the pyrazole ring exhibited enhanced selectivity towards COX enzymes, thus providing insights into their mechanism of action and therapeutic potential .

Q & A

Q. What are the standard synthetic routes for preparing 3-phenyl-1H-pyrazole-4-sulfonyl chloride?

The compound is typically synthesized via sulfonation of pyrazole intermediates. A common approach involves reacting pyrazole derivatives with sulfonating agents like chlorosulfonic acid or sulfur trioxide. For example, outlines a multi-step synthesis using ethanol, methanol, and catalysts like K₂CO₃ under reflux conditions (77–89% yields) . Additionally, chloranil in xylene (refluxed for 25–30 hours) has been used for cyclization and sulfonation steps, followed by purification via recrystallization from methanol . Key reagents and conditions include thiolation, acetylation, and coupling with aryl chlorides, as detailed in .

Q. How is this compound characterized post-synthesis?

Characterization involves a combination of analytical techniques:

  • Melting Point (MP): Used to assess purity (e.g., MP ranges for related pyrazole sulfonates are 36–39°C) .
  • Infrared (IR) Spectroscopy: Confirms functional groups (e.g., S=O stretching at ~1350 cm⁻¹ and C-Cl at ~750 cm⁻¹) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., via LC-MS or ESI-MS) .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves aromatic protons and sulfonyl group integration .

Advanced Research Questions

Q. How can sulfonation efficiency be optimized for pyrazole derivatives with electron-withdrawing substituents?

Electron-withdrawing groups (e.g., -CF₃) can hinder sulfonation. Strategies include:

  • Catalyst Selection: Use Lewis acids like ZnCl₂ or FeCl₃ to activate sulfonylating agents .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or xylene) enhance reaction rates .
  • Temperature Control: Prolonged reflux (e.g., 25–30 hours) ensures complete conversion, as shown in .

Q. How can low yields in coupling reactions involving this compound be addressed?

Low yields may arise from hydrolysis of the sulfonyl chloride group or steric hindrance. Mitigation strategies:

  • Inert Atmosphere: Use dry solvents and nitrogen/argon to prevent moisture ingress .
  • Coupling Agents: Employ catalysts like pyridine to scavenge HCl and drive reactions to completion .
  • Stepwise Purification: Isolate intermediates (e.g., via silica chromatography) before coupling .

Q. What crystallographic methods validate the structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles . For example, used SCXRD to confirm the geometry of a related chlorophenyl-pyrazole sulfonate . Validation tools like PLATON ( ) check for crystallographic consistency .

Q. How should researchers reconcile contradictory data from different synthetic methodologies?

Contradictions (e.g., yield disparities) require systematic analysis:

  • Control Experiments: Replicate reactions under identical conditions to isolate variables .
  • Analytical Cross-Check: Use HPLC or GC-MS to quantify byproducts and assess reaction purity .
  • Computational Modeling: DFT calculations (e.g., Gaussian) predict reactivity trends and explain anomalies .

Methodological Best Practices

  • Purification: Recrystallization from methanol or ethanol is preferred for sulfonyl chlorides due to their moisture sensitivity .
  • Stability Testing: Monitor decomposition via TGA or accelerated aging studies (40°C/75% RH) to establish storage guidelines .
  • Safety: Handle sulfonyl chlorides in fume hoods with PPE; H314 hazard warnings apply (causes severe skin burns) .

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